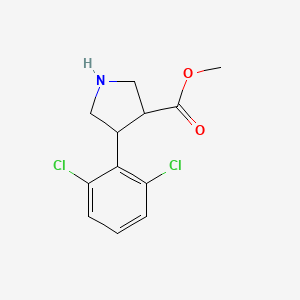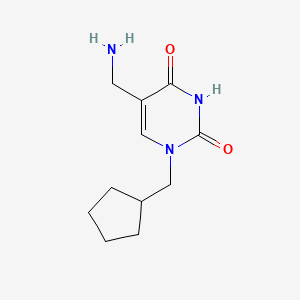
5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst, such as copper(II) triflate, and is carried out under aerobic conditions to facilitate oxidative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, propylamine, butylamine, benzylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives.
Scientific Research Applications
5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-amino-pyrimidine-2,4-dione: Shares a similar pyrimidine core but with different substituents.
Cyclopentylmethylamine derivatives: Compounds with similar cyclopentylmethyl groups but different heterocyclic cores.
Uniqueness
5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O2/c12-5-9-7-14(11(16)13-10(9)15)6-8-3-1-2-4-8/h7-8H,1-6,12H2,(H,13,15,16) |
InChI Key |
HGPGGLYWMHMGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2C=C(C(=O)NC2=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


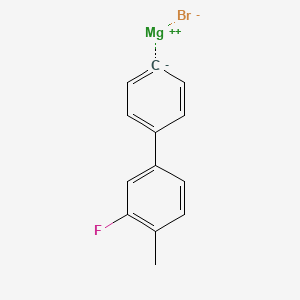
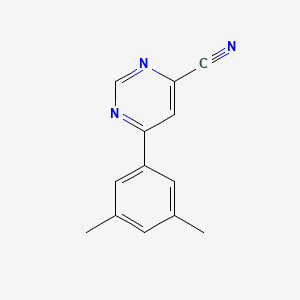

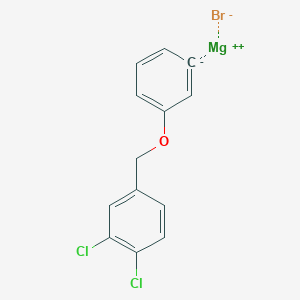
![1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene](/img/structure/B14878617.png)
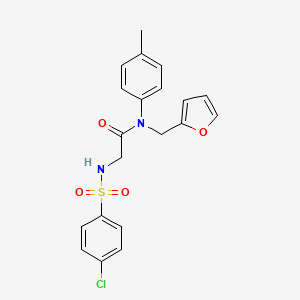
![3-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14878626.png)
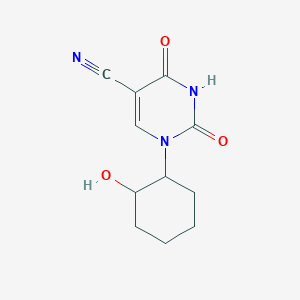



![(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide](/img/structure/B14878649.png)
![3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14878665.png)
